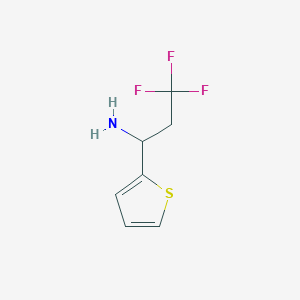

3,3,3-Trifluoro-1-(2-thienyl)propylamine

Description

Significance of Fluorine and Thiophene (B33073) Moieties in Organic Synthesis

The incorporation of fluorine atoms and thiophene rings into organic molecules is a widely utilized strategy in drug discovery and materials science. The strategic placement of these moieties can significantly influence a compound's biological activity and physical properties.

The fluorine atom , particularly in the form of a trifluoromethyl (CF3) group, possesses unique properties owing to its high electronegativity, small size, and the strength of the carbon-fluorine bond. Introducing a trifluoromethyl group can enhance several key parameters of a drug candidate. mdpi.commdpi.com These include:

Metabolic Stability: The robust nature of the C-F bond can block metabolic pathways, leading to an increased half-life of the drug in the body. mdpi.com

Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and increase its bioavailability. mdpi.commdpi.com

Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. mdpi.com

The thiophene moiety is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. researchgate.net The significance of the thiophene ring includes:

Structural Versatility: The thiophene ring can be readily functionalized, allowing for the synthesis of a diverse range of derivatives.

Bioisosteric Replacement: Thiophene is often used as a bioisostere for a benzene (B151609) ring, as it has a similar size and shape but different electronic properties. This substitution can lead to improved pharmacological profiles.

Pharmacological Activity: Thiophene derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Overview of the 3,3,3-Trifluoro-1-(2-thienyl)propylamine Structural Class

The structural class of this compound is defined by a central propylamine (B44156) chain, with a trifluoromethyl group at the 3-position and a 2-thienyl group at the 1-position. This arrangement of functional groups gives rise to a specific set of chemical characteristics.

| Component | Chemical Significance |

| 3,3,3-Trifluoromethyl Group | Imparts increased lipophilicity and metabolic stability. Can influence the basicity of the amine group. |

| Propylamine Chain | Provides a flexible linker between the aromatic thiophene ring and the trifluoromethyl group. The amine group is a key site for biological interactions. |

| 2-Thienyl Group | An aromatic heterocyclic moiety that can engage in various intermolecular interactions, including pi-stacking and hydrogen bonding. It serves as a bioisostere of a phenyl ring. |

Compounds within this structural class are chiral at the carbon atom bearing the amine and thienyl groups, meaning they can exist as different stereoisomers. The specific stereochemistry can be crucial for their biological activity. While specific research on a broad class of these exact compounds is not extensively documented in publicly available literature, the individual components are well-studied in medicinal chemistry. For instance, trifluoromethylated propylamine derivatives are explored for their potential applications in pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorinated substituent. ontosight.ai

Scope of Academic Research in Trifluoromethylated Amines

Academic research into trifluoromethylated amines is a vibrant and expanding field, driven by the significant impact of the trifluoromethyl group on molecular properties. The research encompasses several key areas:

Synthesis: A primary focus of research is the development of new and efficient synthetic methods for the introduction of the trifluoromethyl group into amine-containing molecules. acs.org This includes direct trifluoromethylation reactions and the use of trifluoromethylated building blocks. rsc.org

Bioisosterism: The concept of the trifluoromethyl group as a bioisostere is a major area of investigation. nih.govresearchgate.net Studies explore the replacement of other functional groups with a CF3 group to improve potency, selectivity, and metabolic stability. nih.govuni-muenchen.de For example, N-trifluoromethyl azoles have been studied as potential bioisosteres for N-iso-propyl and N-tert-butyl azoles, showing increased lipophilicity and metabolic stability. acs.org

Materials Science: Trifluoromethylated amines are also explored for their potential applications in materials science, for example, in the development of new polymers and functional materials with specific properties.

The research in this area is highly interdisciplinary, involving organic synthesis, medicinal chemistry, computational modeling, and pharmacology to fully elucidate the potential of this important class of compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8F3NS |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3,3,3-trifluoro-1-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3,5H,4,11H2 |

InChI Key |

ZESMHAYBEKXHNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CC(F)(F)F)N |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 3,3,3 Trifluoro 1 2 Thienyl Propylamine

Elucidation of Reaction Pathways for Key Transformations (e.g., Addition, Substitution, Elimination)

While specific mechanistic studies on 3,3,3-Trifluoro-1-(2-thienyl)propylamine are not extensively documented, its reaction pathways can be elucidated by examining the behavior of analogous compounds with similar structural motifs. The interplay between the electron-withdrawing trifluoromethyl group, the electron-rich thienyl moiety, and the nucleophilic amine determines the favored pathways in addition, substitution, and elimination reactions.

Addition Reactions: The synthesis of α-trifluoromethyl amines often involves the addition of nucleophiles to trifluoromethyl imines. nih.gov The strong electron-withdrawing nature of the CF3 group renders the imine carbon highly electrophilic, facilitating nucleophilic attack. For instance, the addition of organometallic reagents to related trifluoromethyl imines is a common strategy. nih.gov The reaction proceeds via a nucleophilic addition to the C=N double bond, where the stereochemical outcome is influenced by the steric hindrance of the substituents and the nature of the catalyst or chiral auxiliary used. nih.gov

Substitution Reactions: Nucleophilic substitution reactions at the chiral carbon bearing the amine group in this compound would likely proceed with difficulty due to the presence of a poor leaving group (amine). However, conversion of the amine to a better leaving group (e.g., a tosylate or a diazonium salt) would enable substitution reactions. The mechanism of such substitutions, whether S(_N)1 or S(_N)2, would be heavily influenced by the electronic effects of the trifluoromethyl group. S(_N)2 reactions at chiral centers typically result in an inversion of stereochemistry. libretexts.org The strong inductive effect of the CF3 group can influence the transition state energy and the stability of any potential carbocationic intermediates in an S(_N)1 pathway. libretexts.org

Elimination Reactions: Elimination reactions involving β-trifluoromethyl amines can be complex. The presence of the electron-withdrawing CF3 group can affect the acidity of the protons on the adjacent carbons and the stability of the resulting alkene. In some cases, elimination can be part of a more complex reaction sequence, such as in the generation of α,α-bis(trifluoromethyl)amines from nitrone/TMSCF3 adducts, which proceeds through an elimination/addition sequence. nih.govacs.org

Role of Catalysis in Stereoselective and Chemoselective Processes

Catalysis plays a pivotal role in controlling the stereoselectivity and chemoselectivity of reactions for synthesizing and modifying chiral trifluoromethylated amines like this compound. nih.govrsc.org

Stereoselective Synthesis: The enantioselective synthesis of α-CF3 amines is a significant area of research. nih.gov Common strategies include the catalytic enantioselective reduction of trifluoromethyl-substituted imines. nih.govrsc.org Chiral catalysts, such as those based on transition metals or organocatalysts like chiral phosphoric acids, can effectively control the facial selectivity of hydride addition to the imine, leading to high enantiomeric excess of the desired amine. nih.gov Another approach involves the stereospecific isomerization of chiral allylic amines, followed by a diastereoselective reduction of the resulting imine/enamine intermediates. acs.orgnih.gov

| Catalyst Type | Reaction Type | Role of Catalyst | Typical Outcome |

| Chiral Phosphoric Acid | Transfer Hydrogenation | Proton transfer and chiral environment | High enantioselectivity |

| Transition Metal (e.g., Rh, Ir) | Hydrogenation | Activation of H2 and substrate coordination | High enantioselectivity |

| Organocatalyst (e.g., Proline) | Mannich Reaction | Formation of a chiral enamine intermediate | High diastereoselectivity and enantioselectivity |

| Lewis Acid | Nucleophilic Addition | Activation of electrophile | Enhanced reactivity and stereocontrol |

Chemoselective Processes: Catalysts can also direct the chemoselectivity of reactions. For instance, in molecules with multiple reactive sites, a catalyst can selectively activate one functional group over another. Lewis acids are known to activate carbonyl compounds and imines towards nucleophilic attack. researchgate.net In the context of this compound, a catalyst could be used to direct reactions at the amine or the thienyl ring, depending on the nature of the catalyst and the reaction conditions.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is profoundly influenced by the electronic and steric properties of its constituent groups.

Electronic Effects:

Trifluoromethyl Group: The CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This has several consequences:

It decreases the basicity of the amine group compared to a non-fluorinated analogue. nih.gov

It increases the electrophilicity of the adjacent carbon, making it more susceptible to nucleophilic attack in precursor imines. nih.gov

It can influence the stability of reaction intermediates and transition states.

Steric Effects: The spatial arrangement and size of the substituents around the chiral center play a crucial role in determining the accessibility of reagents and the stereochemical outcome of reactions. accessscience.com

The bulky trifluoromethyl and thienyl groups can create significant steric hindrance, directing incoming nucleophiles to the less hindered face of a precursor imine, thereby controlling the stereoselectivity of the reaction. nih.gov

In catalytic reactions, the interaction between the substrate and the chiral catalyst is highly dependent on steric matching. A well-designed catalyst will have a chiral pocket that accommodates one enantiomer of the substrate preferentially, leading to high enantioselectivity. rsc.org

The table below summarizes the expected influence of these factors on different reaction types.

| Reaction Type | Electronic Effect of CF3 Group | Electronic Effect of Thienyl Group | Steric Effects |

| Addition (to precursor imine) | Increases electrophilicity of imine carbon | Can influence π-stacking interactions with catalyst/reagents | Dictates facial selectivity of nucleophilic attack |

| Substitution (at C-amine) | Can stabilize/destabilize transition states and intermediates | Can influence reactivity through electronic donation/withdrawal | Hinders approach of nucleophile |

| Elimination | Affects acidity of adjacent protons and stability of alkene | Can influence regioselectivity of elimination | Can favor formation of the thermodynamically more stable (less hindered) alkene |

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the characterization of the chemical compound This compound . Despite its potential relevance in medicinal chemistry and organic synthesis, detailed experimental data regarding its spectroscopic properties are not publicly documented. As a result, a thorough and scientifically accurate article based on detailed research findings, as requested, cannot be generated at this time.

The structural elucidation of a novel compound relies heavily on a suite of analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) being fundamental. These methods provide a molecular fingerprint, confirming the identity, purity, and structure of the synthesized compound. However, for this compound, specific data sets for ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, IR, and MS are not present in the accessible scientific domain.

While general principles of these spectroscopic techniques are well-established and data for structurally related compounds are available, any attempt to extrapolate or predict the spectral characteristics for this compound would be speculative and would not meet the required standard of scientific accuracy based on experimental evidence. The strict adherence to factual, research-backed data for this specific molecule is paramount for a scientifically sound article.

The absence of this information suggests that either the compound's synthesis and characterization have not been published, or the data resides in proprietary databases not accessible to the public. Future research and publication in peer-reviewed journals would be necessary to provide the scientific community with the requisite data to fulfill such a detailed analytical request.

Therefore, until such research is made available, the generation of an article focusing solely on the detailed spectroscopic characterization of this compound with the specified data tables and research findings is not possible.

Spectroscopic Characterization Techniques for 3,3,3 Trifluoro 1 2 Thienyl Propylamine

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are indispensable for evaluating the purity and, for chiral molecules, the enantiomeric excess of synthesized compounds. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), including its chiral variants, are powerful tools for the analysis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for assessing the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with a stationary phase, with the mass spectrometer providing structural information for identification of the analyte and any impurities.

For the analysis of amines by GC, it is sometimes necessary to perform a derivatization step to improve peak shape and thermal stability. However, direct analysis is also possible. A typical GC-MS analysis would involve a capillary column with a non-polar or medium-polarity stationary phase.

Illustrative GC-MS Conditions for Amine Analysis:

| Parameter | Condition |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table represents typical starting conditions for the analysis of a novel amine and would require optimization for this specific compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the chemical purity of non-volatile or thermally labile compounds. For this compound, RP-HPLC can effectively separate the target compound from starting materials, by-products, and other impurities.

Typical RP-HPLC Purity Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

These parameters are illustrative and would be optimized to achieve the best separation of potential impurities.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Excess Determination

As this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is crucial. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most common and reliable method for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective in separating the enantiomers of chiral amines.

Research into the enantioselective separation of various chiral amines has demonstrated the utility of cellulose-based CSPs. mdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

Exemplary Chiral HPLC Method Conditions for a Racemic Amine:

| Parameter | Condition |

| Column | Cellulose-based CSP (e.g., ODH® or LUX-3®) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) with 0.1% diethylamine |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm or 254 nm |

The specific mobile phase composition and choice of CSP would be determined through method development to achieve baseline separation of the enantiomers of this compound. mdpi.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Computational and Theoretical Studies on 3,3,3 Trifluoro 1 2 Thienyl Propylamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the reactivity of 3,3,3-Trifluoro-1-(2-thienyl)propylamine. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior at the atomic and electronic levels.

Detailed computational studies on related molecules, such as propylamine (B44156), have utilized DFT and Complete Basis Set (CBS-QB3) methods to investigate reaction mechanisms and thermodynamic functions. nih.govresearchgate.net For this compound, similar approaches could be used to calculate key electronic descriptors.

Key Electronic Properties Predicted by Quantum Chemical Calculations:

| Property | Description | Predicted Significance for this compound |

| Molecular Orbital Energies (HOMO/LUMO) | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO gap indicates the molecule's kinetic stability. | A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to electronic transitions and reactions. |

| Electron Density Distribution | This reveals the regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic or nucleophilic attack. | The nitrogen atom of the amine group and the sulfur atom of the thienyl ring are expected to be electron-rich, while the trifluoromethyl group would create an electron-deficient region. |

| Electrostatic Potential Maps | These maps visualize the charge distribution and are used to predict how the molecule will interact with other charged or polar molecules. | The electrostatic potential map would likely show negative potential around the nitrogen and sulfur atoms and positive potential near the amine hydrogens and the carbon attached to the trifluoromethyl group. |

| Dipole Moment | The dipole moment is a measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. | The presence of the highly electronegative fluorine atoms and the polar amine group would result in a significant net dipole moment. |

By analyzing these properties, researchers can predict the most likely sites for chemical reactions, the stability of the molecule, and its potential interactions with other chemical species.

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements, or conformations, due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Studies on partially fluorinated carboxylic acids have shown that they exhibit rich conformational landscapes. illinois.edu Similarly, the conformational preferences of trifluoromethylated amides are influenced by the bulky and electron-withdrawing nature of the trifluoromethyl group. researchgate.net For this compound, the interplay between the bulky trifluoromethyl group, the thienyl ring, and the amine group will dictate the preferred conformations.

Predicted Stable Conformers and Influencing Factors:

| Influencing Factor | Predicted Effect on Conformation |

| Steric Hindrance | The bulky trifluoromethyl and thienyl groups will repel each other, favoring conformations where these groups are positioned far apart (anti-periplanar). |

| Intramolecular Hydrogen Bonding | A hydrogen bond could form between a hydrogen atom of the amine group and the sulfur atom of the thienyl ring or one of the fluorine atoms, stabilizing certain gauche conformations. |

| Dipole-Dipole Interactions | The alignment of local dipoles, such as the C-F and N-H bonds, will influence the overall conformational energy. |

Computational methods can map the potential energy surface of the molecule as a function of its dihedral angles, revealing the energy minima corresponding to stable conformers and the transition states connecting them.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These studies are crucial in fields like drug discovery for predicting the binding affinity and mode of interaction of a ligand with its receptor.

While no specific docking studies have been published for this compound, the methodology can be described. A typical molecular docking workflow involves:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using quantum chemical methods.

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, typically from experimental sources like X-ray crystallography or NMR spectroscopy.

Docking Simulation: A docking algorithm systematically explores the possible binding poses of the ligand within the active site of the receptor, scoring each pose based on a scoring function that estimates the binding affinity.

Potential Interactions Predicted by Molecular Docking:

| Type of Interaction | Description |

| Hydrogen Bonding | The amine group of this compound can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors. |

| Hydrophobic Interactions | The thienyl ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. |

| Van der Waals Interactions | These are non-specific attractive or repulsive forces between the ligand and the receptor. |

| Halogen Bonding | The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding with electron-donating groups in the receptor. |

These studies could help in identifying potential biological targets for this compound and in designing more potent analogs.

Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic parameters, which can aid in the identification and characterization of a molecule. These predictions are often used to complement and interpret experimental spectroscopic data.

For instance, the vibrational frequencies of fluorinated propanols have been computed at the B3LYP level of theory, leading to complete vibrational assignments. nih.gov Similarly, computational models like B3LYP-D3BJ/def2-TZVP have been shown to provide excellent estimates of spectroscopic constants for other trifluorinated molecules. rsc.org

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Parameters |

| Infrared (IR) Spectroscopy | The vibrational frequencies and intensities of the characteristic functional groups can be predicted. Key predicted peaks would include N-H stretching and bending vibrations for the amine group, C-H stretching for the thienyl ring, and strong C-F stretching vibrations for the trifluoromethyl group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. The ¹⁹F NMR spectrum is expected to show a characteristic signal for the CF₃ group, while the ¹H and ¹³C NMR spectra would provide information about the carbon-hydrogen framework. |

| Rotational Spectroscopy | Rotational constants can be predicted, which are dependent on the molecule's moments of inertia and can be used to determine its precise 3D structure in the gas phase. |

These theoretical predictions can be invaluable in analyzing experimental spectra and confirming the structure of newly synthesized this compound.

Applications of 3,3,3 Trifluoro 1 2 Thienyl Propylamine As a Synthetic Building Block

Role in the Construction of Complex Fluorinated Organic Molecules

The presence of the trifluoromethyl group (CF3) in 3,3,3-trifluoro-1-(2-thienyl)propylamine is of significant interest to medicinal and materials chemists. The CF3 group can dramatically alter the physical, chemical, and biological properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govnih.gov Consequently, this amine serves as a key starting material for incorporating the trifluoromethyl motif into more complex molecular architectures.

Research has demonstrated the utility of trifluoromethyl-containing building blocks in the synthesis of a variety of heterocyclic compounds. researchgate.net For instance, α,β-unsaturated ketones bearing a trifluoromethyl substituent are valuable precursors for constructing diverse heterocyclic systems. researchgate.net While not directly starting from this compound, these studies highlight the general strategy of using trifluoromethylated synthons to access complex fluorinated molecules. The amine functionality of this compound provides a convenient handle for its incorporation into larger structures through reactions such as amide bond formation, imine condensation, and N-alkylation.

The development of methods for the direct trifluoromethylation of heterocycles is an active area of research, underscoring the demand for fluorinated compounds. nih.gov However, the use of pre-fluorinated building blocks like this compound offers a more controlled and often more efficient route to specific fluorinated targets. For example, the synthesis of some thiourea (B124793) compounds containing pyrethroids with moderate insecticidal and fungicidal activity has been reported, showcasing the integration of trifluoromethylated moieties into bioactive molecules. researchgate.net

Utilization as a Chiral Intermediate in Asymmetric Synthesis

The stereocenter at the carbon atom bearing the amino and thienyl groups makes this compound a valuable chiral intermediate in asymmetric synthesis. The synthesis of enantiomerically pure amines is of paramount importance in the pharmaceutical industry, as the biological activity of a chiral drug often resides in a single enantiomer. yale.edu

Methodologies for the asymmetric synthesis of chiral amines are well-established and can be applied to the preparation of enantiopure this compound or its derivatives. yale.edumdpi.com For instance, the use of chiral auxiliaries, such as tert-butanesulfinamide, has proven to be a robust strategy for the asymmetric synthesis of a wide variety of amines. yale.edu This approach could be readily adapted to control the stereochemistry of the amine product.

Furthermore, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules. nih.gov Chiral phosphoric acids and other organocatalysts have been successfully employed in asymmetric reactions to produce chiral amines and other valuable compounds. mdpi.com The development of asymmetric aza-Henry reactions, for example, provides a route to chiral β-nitroamines, which can be further transformed into other chiral amine derivatives. nih.gov

The resulting chiral this compound can then be used as a key building block in the synthesis of more complex chiral molecules, where the stereochemistry of the amine is crucial for the desired biological activity or material property. For instance, a practical enantioselective synthesis of a 3-aryl-3-trifluoromethyl-2-aminopropanol derivative has been developed, highlighting the importance of chiral trifluoromethylated building blocks. researchgate.net

Precursor in the Synthesis of Thienyl-Containing Scaffolds

The thienyl group in this compound serves as a precursor for the construction of a variety of fused heterocyclic systems containing a thiophene (B33073) ring. Thieno[2,3-b]pyridines, for example, are a class of compounds that have been synthesized from thienyl-containing precursors. nih.govresearchgate.net

The synthesis of fluorine-containing heterocycles, such as 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines, has been reported. nih.gov These syntheses often involve the reaction of a functionalized thienyl precursor, which undergoes cyclization to form the fused ring system. The amino group of this compound can participate in these cyclization reactions, leading to the formation of complex heterocyclic scaffolds.

For example, the reaction of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with chloroacetamide or chloroacetonitrile (B46850) has been shown to produce 3-amino-6-(2-thienyl)-4-trifluoromethylthieno[2,3-b]pyridine-2-carboxamide and its 2-carbonitrile analogue, respectively. researchgate.net These compounds can then be further elaborated to yield a variety of pyridothienopyrimidines and related fused tetracyclic systems. researchgate.net

The following table summarizes some of the thienyl-containing scaffolds that can be accessed from precursors related to this compound:

| Precursor Type | Resulting Scaffold | Reference |

| Functionalized Thienyl Pyridine | Thieno[2,3-b]pyridines | nih.govresearchgate.net |

| Thienyl Pyridothienopyrimidinone | 4-Substituted Pyridothienopyrimidines | researchgate.net |

| Thienyl Acrylonitrile | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidines | nih.gov |

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Structural Features

The unique combination of a nucleophilic amine, an electron-withdrawing trifluoromethyl group, and an aromatic thienyl ring in this compound can be exploited in the development of novel reaction methodologies. The electronic properties of the trifluoromethyl group can influence the reactivity of the adjacent amine and the thienyl ring, potentially enabling new types of transformations.

While specific studies focusing on novel reaction methodologies developed directly using this compound are not extensively detailed in the provided search results, the principles of its reactivity can be inferred from related chemistry. For example, the development of transition metal complexes with functionalized ligands for catalysis is a burgeoning field. nih.govresearchgate.netnih.govresearchgate.netrsc.org The amine and thienyl moieties of this compound could potentially serve as coordinating sites for metal centers, leading to the formation of novel catalysts. The electronic influence of the trifluoromethyl group could modulate the catalytic activity of such complexes.

Furthermore, the electrophilic nature of double bonds in β-CF3-1,3-enynamides, driven by the electron-withdrawing trifluoromethyl group, has been leveraged in the synthesis of 3-trifluoromethyl pyrroles. organic-chemistry.org A similar modulation of reactivity could be envisioned for derivatives of this compound, where the trifluoromethyl group could activate adjacent functionalities towards nucleophilic attack or other transformations.

The development of novel reactions with reagents like bromine trifluoride (BrF3) for the synthesis of fluorinated compounds also highlights the ongoing search for new synthetic methods in fluorine chemistry. researchgate.net The unique structural features of this compound make it an interesting substrate for exploration with such novel reagents, potentially leading to the discovery of new and efficient synthetic transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.